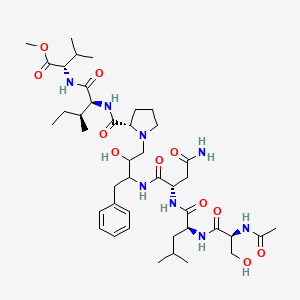

JG-365

描述

属性

IUPAC Name |

methyl (2S)-2-[[(2S,3S)-2-[[(2S)-1-[3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68N8O11/c1-9-25(6)36(41(59)48-35(24(4)5)42(60)61-8)49-40(58)32-16-13-17-50(32)21-33(53)28(19-27-14-11-10-12-15-27)45-38(56)30(20-34(43)54)47-37(55)29(18-23(2)3)46-39(57)31(22-51)44-26(7)52/h10-12,14-15,23-25,28-33,35-36,51,53H,9,13,16-22H2,1-8H3,(H2,43,54)(H,44,52)(H,45,56)(H,46,57)(H,47,55)(H,48,59)(H,49,58)/t25-,28?,29-,30-,31-,32-,33?,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOXWVYKMFPFPL-AIVXTZMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)[C@@H]1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68N8O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

861.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132748-20-0 | |

| Record name | JG 365 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132748200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

JG-365 as an HIV Protease Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JG-365 is a potent, synthetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme essential for the viral life cycle.[1][2] As a substrate-analog inhibitor, this compound mimics the natural substrate of the HIV protease, binding to the active site with high affinity and blocking its catalytic activity.[1] This competitive inhibition prevents the proteolytic cleavage of viral polyproteins, leading to the production of immature, non-infectious virions.[3] Structurally, this compound is a heptapeptide-derived compound incorporating a hydroxyethylamine isostere in place of a scissile peptide bond, which is crucial for its inhibitory function.[4] X-ray crystallography studies have revealed that the S-isomer of this compound is the active conformation, binding tightly within the active site of the dimeric HIV-1 protease.[1][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed protocols for its synthesis and evaluation.

Introduction to HIV Protease and its Inhibition

The HIV-1 protease is an aspartic protease that functions as a homodimer.[6] It plays a critical role in the late stages of the viral replication cycle by cleaving the Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself.[3] This maturation process is essential for the assembly of infectious viral particles.[3] Inhibition of the HIV protease is a well-established therapeutic strategy for the treatment of HIV/AIDS.[3] Protease inhibitors (PIs) are a class of antiretroviral drugs that bind to the active site of the enzyme, preventing the processing of the viral polyproteins and thus halting the production of new, infectious virions.[3]

This compound: A Potent HIV-1 Protease Inhibitor

This compound is a substrate-based hydroxyethylamine inhibitor with the sequence Ac-Ser-Leu-Asn-Phe-ψ[CH(OH)CH2N]-Pro-Ile-Val-OMe.[4] The hydroxyethylamine moiety mimics the tetrahedral transition state of the peptide bond hydrolysis, leading to its potent inhibitory activity.[5]

Mechanism of Action

This compound acts as a competitive inhibitor of the HIV-1 protease.[2] It binds to the active site of the enzyme, a cavity located at the dimer interface, and interacts with the catalytic aspartate residues (Asp25 and Asp25').[5] The hydroxyl group of the hydroxyethylamine moiety is positioned between the two aspartate residues, forming hydrogen bonds and effectively blocking the access of the natural substrate to the active site.[5] The S configuration at the chiral carbon of the hydroxyethylamine is essential for its potent inhibitory activity, as it mimics the stereochemistry of the natural substrate's transition state.[1][5]

Quantitative Data

The inhibitory potency of this compound has been quantified through various in vitro assays. The key parameters are summarized in the table below.

| Parameter | Value | Description | Reference |

| Ki | 0.24 nM | Inhibition constant, a measure of the binding affinity of the inhibitor to the enzyme. | [4] |

| IC50 | Not Available | Half-maximal inhibitory concentration, the concentration of inhibitor required to reduce the enzyme activity by 50%. | - |

| CC50 | Not Available | Half-maximal cytotoxic concentration, the concentration of the compound that is toxic to 50% of cells. | - |

| Selectivity Index (SI) | Not Available | Ratio of CC50 to IC50, indicating the therapeutic window of the compound. | - |

Note: While a specific IC50 value for this compound was not found in the provided search results, it is expected to be in the low nanomolar range given its potent Ki value.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of this compound.

Synthesis of this compound

This compound is a synthetic peptide derivative and can be synthesized using solid-phase peptide synthesis (SPPS).[5] A general protocol for the synthesis of a heptapeptide (B1575542) like this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is described below. The synthesis of the non-standard hydroxyethylamine isostere requires specialized chemical synthesis steps that are incorporated into the SPPS protocol.

Materials:

-

Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Ile-OH, Fmoc-Pro-OH, Fmoc-Asn(Trt)-OH, Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH)

-

Rink Amide resin

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

-

Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (e.g., 95:2.5:2.5 v/v/v)

-

Acetylating agent: Acetic anhydride (B1165640)

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the first Fmoc-protected amino acid (Fmoc-Val-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence (Ile, Pro, Phe).

-

Incorporation of the Hydroxyethylamine Isostere: The synthesis of the Phe-ψ[CH(OH)CH2N]-Pro moiety requires a multi-step solution-phase synthesis to create the hydroxyethylamine core, which is then coupled to the growing peptide chain on the solid support. This typically involves the reaction of an epoxide with an amine.

-

Continue Peptide Elongation: Continue the SPPS cycle for the remaining amino acids (Asn, Leu, Ser).

-

N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus of the peptide by treating the resin with acetic anhydride and DIPEA in DMF.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized this compound by mass spectrometry and analytical HPLC.

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the activity of recombinant HIV-1 protease using a fluorogenic substrate.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate (e.g., a peptide with a fluorophore and a quencher)

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute the HIV-1 Protease to the desired concentration in assay buffer.

-

Prepare a series of dilutions of this compound in assay buffer (ensure the final DMSO concentration is low, typically <1%).

-

Dilute the fluorogenic substrate in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of the diluted HIV-1 protease to each well.

-

Add 25 µL of the this compound dilutions (or assay buffer for the no-inhibitor control) to the wells.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add 25 µL of the diluted fluorogenic substrate to each well to start the reaction.

-

-

Measure Fluorescence:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the specific substrate used.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to an appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the Ki value.

-

To determine the IC50, plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve.

-

Antiviral Activity Assay

This assay determines the concentration of this compound required to inhibit HIV-1 replication in a cell-based system.

Materials:

-

HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)

-

HIV-1 viral stock

-

Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

This compound (dissolved in DMSO)

-

Reagent for measuring cell viability (e.g., MTT, XTT)

-

96-well cell culture plate

Procedure:

-

Cell Plating: Seed the HIV-1 susceptible cells in a 96-well plate at an appropriate density.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a no-drug control.

-

Viral Infection: Infect the cells with a pre-titered amount of HIV-1. Include uninfected control wells.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-6 days to allow for viral replication and the induction of cytopathic effects.

-

Measure Antiviral Activity:

-

After the incubation period, assess the protective effect of the inhibitor by measuring cell viability using an MTT or XTT assay (see section 3.4).

-

-

Data Analysis:

-

Calculate the percentage of protection for each inhibitor concentration relative to the uninfected and infected controls.

-

Plot the percentage of protection against the logarithm of the inhibitor concentration and determine the IC50 value from the dose-response curve.

-

Cytotoxicity Assay (MTT Assay)

This assay measures the toxicity of this compound to the host cells.

Materials:

-

Cell line used in the antiviral assay

-

Cell culture medium

-

This compound (dissolved in DMSO)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., acidified isopropanol)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate at the same density as in the antiviral assay.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a no-drug control.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for the same duration as the antiviral assay.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cytotoxicity for each concentration compared to the untreated control cells.

-

Plot the percentage of cytotoxicity against the logarithm of the compound concentration and determine the CC50 value from the dose-response curve.

-

Conclusion

This compound is a highly potent inhibitor of HIV-1 protease, demonstrating the effectiveness of substrate-analog design in developing antiretroviral agents. Its detailed mechanism of action and strong binding affinity make it a valuable tool for studying the structure and function of HIV protease and a lead compound for the development of new protease inhibitors. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and evaluation of this compound and other similar compounds in a research and drug development setting. Further studies to determine its in vivo efficacy, pharmacokinetic profile, and resistance profile are necessary to fully assess its therapeutic potential.

References

- 1. Design and synthesis of potent, orally efficacious hydroxyethylamine derived β-site amyloid precursor protein cleaving enzyme (BACE1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 3. Design and synthesis of potent, orally efficacious hydroxyethylamine derived β-site amyloid precursor protein cleaving enzyme (BACE1) inhibitors. | Semantic Scholar [semanticscholar.org]

- 4. metaphactory [semopenalex.org]

- 5. peptide.com [peptide.com]

- 6. Affinity purification of synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of a Covalent CDK7/12/13 Inhibitor: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "JG-365" is ambiguous in scientific literature, referring to both an HIV protease inhibitor and, more recently in the context of kinase drug discovery, potentially a covalent cyclin-dependent kinase (CDK) inhibitor. Given the significant interest in targeting transcriptional kinases for cancer therapy, this guide will focus on a representative and foundational covalent inhibitor of CDK7, CDK12, and CDK13: THZ1 . This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of THZ1, intended for researchers and professionals in drug development. THZ1's unique covalent targeting mechanism and its profound effects on the transcription of key oncogenes have made it a critical tool for cancer biology and a forerunner for a new class of therapeutics.[1][2][3]

Discovery and Rationale

THZ1 was identified through a cell-based screening of a library of ATP-competitive kinase inhibitors.[3] The rationale for targeting CDK7 stems from its dual role in regulating two fundamental processes frequently deregulated in cancer: cell cycle progression and transcription.[4][5] CDK7 is a core component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates cell cycle CDKs. It is also an essential part of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for transcription initiation and elongation.[4][6] Certain cancers, particularly those driven by super-enhancer-associated oncogenes like MYC and RUNX1, exhibit a profound dependency on continuous high-level transcription, a phenomenon known as "transcriptional addiction."[1][7] THZ1 was developed to exploit this vulnerability by disrupting the transcriptional machinery.

Mechanism of Action

THZ1 is a selective and potent covalent inhibitor of CDK7.[1] It also demonstrates inhibitory activity against the closely related transcriptional kinases CDK12 and CDK13 at slightly higher concentrations.[1][3] The unique mechanism of THZ1 involves the irreversible covalent modification of a cysteine residue (Cys312) located outside of the canonical kinase ATP-binding pocket.[8] This covalent binding provides high potency and a prolonged duration of action.

The inhibition of CDK7/12/13 by THZ1 leads to a global disruption of transcription. Specifically, it prevents the phosphorylation of the RNAPII CTD at serine 5 and serine 7 (by CDK7) and serine 2 (by CDK12/13), which are essential for transcriptional initiation and elongation, respectively.[4][6][9][10] This leads to the downregulation of short-lived mRNA transcripts, particularly those of super-enhancer-driven oncogenes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[9]

Quantitative Data

The biological activity of THZ1 has been extensively characterized through various in vitro and cellular assays. The following tables summarize key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of THZ1

| Kinase | IC50 (nM) | Assay Type | Reference |

| CDK7 | 3.2 | Kinase Binding Assay | [1][8] |

| CDK12 | ~250 | Biochemical Assay | |

| CDK13 | - | - | - |

| CDK1 | >10,000 | Biochemical Assay | |

| CDK2 | >10,000 | Biochemical Assay | |

| CDK9 | >10,000 | Biochemical Assay | [10] |

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

Table 2: Anti-proliferative Activity of THZ1 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference |

| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 | 72 hours | [8] |

| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55 | 72 hours | [8] |

| KOPTK1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.49 | 72 hours | |

| MEC1 | Chronic Lymphocytic Leukemia (CLL) | 7.23 | - | |

| MEC2 | Chronic Lymphocytic Leukemia (CLL) | 7.35 | - | |

| BFTC905 | Urothelial Carcinoma | ~250-500 | 24 hours | [9] |

| T24 | Urothelial Carcinoma | ~250-500 | 24 hours | [9] |

| Multiple Breast Cancer Lines | Breast Cancer | 80-300 | 48 hours |

Note: IC50 values are highly dependent on the cell line and the duration of the assay.

Visualizations

Signaling Pathway

Caption: Mechanism of THZ1-mediated inhibition of CDK7/12/13 and its cellular effects.

Synthetic Workflow

Caption: Simplified synthetic scheme for the covalent inhibitor THZ1.

Experimental Workflow

Caption: Workflow for Western blot analysis of RNAPII phosphorylation after THZ1 treatment.

Experimental Protocols

Cell Viability Assay (Resazurin-based)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of THZ1 on cancer cell proliferation.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

96-well cell culture plates

-

THZ1 (dissolved in DMSO)

-

Resazurin (B115843) sodium salt solution (e.g., alamarBlue™)

-

Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of THZ1 in complete growth medium. Typical final concentrations range from 1 nM to 10 µM. A vehicle control (DMSO) at the highest equivalent concentration should be included.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the various THZ1 concentrations or vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.[1]

-

Reagent Addition: Add 10 µL of the resazurin solution to each well and incubate for an additional 2-4 hours at 37°C, or until a color change is apparent.

-

Measurement: Measure the fluorescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against the log of the THZ1 concentration and use a non-linear regression model to determine the IC50 value.

Western Blot Analysis of RNAPII CTD Phosphorylation

This protocol directly assesses the on-target effect of THZ1 by measuring the phosphorylation status of its primary substrate, RNAPII.[4]

Materials:

-

6-well cell culture plates

-

THZ1 (dissolved in DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Blocking buffer (5% Bovine Serum Albumin or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-RNAPII CTD (Ser5), anti-total RNAPII, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of THZ1 (e.g., 50 nM, 250 nM) and a DMSO vehicle control for 4-6 hours.

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-150 µL of supplemented RIPA buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay according to the manufacturer's protocol.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. The following day, wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

-

Detection: After final washes with TBST, apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[4]

-

Analysis: Quantify the band intensities for phosphorylated and total RNAPII, normalizing to the loading control (GAPDH). A decrease in the ratio of phosphorylated to total RNAPII indicates successful target engagement by THZ1.

Conclusion

THZ1 has been instrumental as a chemical probe for elucidating the critical role of transcriptional CDKs in cancer. Its discovery demonstrated the feasibility of targeting a non-catalytic cysteine to achieve kinase selectivity and covalent inhibition.[3][8] The in-depth understanding of its synthesis, mechanism, and biological effects provides a robust foundation for the development of next-generation CDK7, CDK12, and CDK13 inhibitors for the treatment of transcriptionally addicted cancers. The protocols and data presented in this guide serve as a valuable resource for researchers aiming to utilize THZ1 or explore this important class of kinase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. CN104109151B - Polymorphism of mesylate of N-(2-{2- dimethylamino ethyl-methylamino}-4-methoxyl-5-{[4-(1-methylindole-3-radical)pyrimidine-2-radical]amino} phenyl)2-acrylamide - Google Patents [patents.google.com]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Osimertinib Impurity 9 | CAS No- 1421373-36-5 | Simson Pharma Limited [simsonpharma.com]

- 9. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Structural Analysis of JG-365, a Potent HIV-1 Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JG-365 is a potent synthetic peptidomimetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme essential for viral maturation and infectivity. This document provides a comprehensive structural and functional analysis of this compound, including its chemical properties, mechanism of action, and the detailed three-dimensional structure of its complex with HIV-1 protease. Quantitative data are presented in tabular format for clarity, and detailed, generalized experimental protocols for the synthesis, bioactivity assessment, and structural determination of this compound and similar compounds are provided. Visualizations of key pathways and workflows are included to facilitate understanding.

Introduction

The HIV-1 protease is a key therapeutic target in the management of Acquired Immunodeficiency Syndrome (AIDS). It is an aspartic protease responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyproteins into mature, functional proteins, a critical step in the viral life cycle. Inhibition of this enzyme leads to the production of immature, non-infectious virions. This compound is a substrate-based hydroxyethylamine inhibitor designed to mimic the tetrahedral transition state of the natural substrate of HIV-1 protease, thereby exhibiting potent inhibitory activity.[1][2]

Chemical and Physical Properties of this compound

This compound is a heptapeptide (B1575542) analog with a non-cleavable hydroxyethylamine moiety replacing the scissile peptide bond. Its chemical structure and key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | Ac-Ser-Leu-Asn-Phe-ψ[CH(OH)CH2N]-Pro-Ile-Val-OMe |

| Molecular Formula | C42H68N8O11 |

| CAS Number | 132748-20-0 |

| Inhibition Constant (Ki) | 0.24 nM[1][2] |

Mechanism of Action

This compound functions as a competitive inhibitor of HIV-1 protease. The central hydroxyethylamine group is designed to mimic the tetrahedral intermediate of the peptide bond hydrolysis reaction catalyzed by the enzyme.[1][2] This structural mimicry allows this compound to bind with high affinity to the active site of the protease. The hydroxyl group of the inhibitor is strategically positioned to interact with the catalytic aspartate residues (Asp25 and Asp125) in the enzyme's active site, effectively blocking substrate access and preventing the cleavage of viral polyproteins. The (S) configuration at the chiral carbon of the hydroxyethylamine moiety is crucial for its potent inhibitory activity.

Caption: Interaction of this compound with the HIV-1 protease active site.

Structural Analysis of the this compound:HIV-1 Protease Complex

The three-dimensional structure of this compound in complex with HIV-1 protease has been determined by X-ray crystallography and is available in the Protein Data Bank (PDB) under the accession code 2J9J . This high-resolution structure provides critical insights into the molecular basis of its potent inhibition.

Key Structural Features

The crystallographic data for the this compound:HIV-1 protease complex are summarized below.

| Parameter | Value |

| PDB ID | 2J9J |

| Resolution | 1.04 Å |

| R-Value Work | 0.150 |

| R-Value Free | 0.191 |

| Method | X-ray Diffraction |

Inhibitor Binding and Interactions

The crystal structure reveals that this compound binds in the active site cleft of the homodimeric HIV-1 protease. The inhibitor adopts an extended conformation, making numerous hydrogen bonding and van der Waals interactions with the enzyme. The critical interaction involves the hydroxyl group of the hydroxyethylamine moiety, which is positioned between the two catalytic aspartate residues, Asp25 and Asp125, forming hydrogen bonds that are key to the inhibitor's high binding affinity.[1][2]

Caption: Workflow for the structural determination of the this compound:HIV-1 protease complex.

Experimental Protocols

Generalized Protocol for the Synthesis of this compound

The synthesis of this compound, a heptapeptide analog, can be achieved through solid-phase peptide synthesis (SPPS) with the incorporation of the non-standard hydroxyethylamine core.

Materials:

-

Fmoc-protected amino acids (Val, Ile, Pro, Asn, Leu, Ser)

-

Wang resin or other suitable solid support

-

Coupling reagents (e.g., HBTU, HOBt)

-

Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

-

Hydroxyethylamine core precursor

-

Acetic anhydride

-

Cleavage cocktail (e.g., TFA/TIS/water)

-

HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Preparation: Swell the resin in a suitable solvent like DMF.

-

First Amino Acid Coupling: Couple Fmoc-Val-OH to the resin.

-

Peptide Chain Elongation: Perform iterative cycles of Fmoc deprotection and coupling of the subsequent amino acids (Ile, Pro, Phe).

-

Incorporation of the Hydroxyethylamine Core: Couple the protected hydroxyethylamine precursor to the growing peptide chain.

-

Completion of Peptide Chain: Continue with the coupling of the remaining amino acids (Asn, Leu, Ser).

-

N-terminal Acetylation: Acetylate the N-terminus of the final serine residue using acetic anhydride.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry and analytical HPLC.

Generalized Protocol for Ki Determination of HIV-1 Protease Inhibitors

The inhibitory potency (Ki) of this compound can be determined using a fluorometric assay that measures the cleavage of a synthetic substrate by HIV-1 protease.

Materials:

-

Recombinant HIV-1 protease

-

Fluorogenic substrate (e.g., a peptide with a fluorophore and a quencher)

-

Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5)

-

This compound at various concentrations

-

Fluorescence plate reader

Procedure:

-

Enzyme and Inhibitor Pre-incubation: Pre-incubate a fixed concentration of HIV-1 protease with varying concentrations of this compound in the assay buffer.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Kinetic Measurement: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The rate of fluorescence increase is proportional to the rate of substrate cleavage.

-

Data Analysis: Determine the initial reaction velocities for each inhibitor concentration.

-

Ki Calculation: Calculate the Ki value by fitting the data to the Morrison equation for tight-binding inhibitors, as this compound is a potent inhibitor.

Generalized Protocol for Crystallization and X-ray Diffraction of the this compound:HIV-1 Protease Complex

Materials:

-

Purified recombinant HIV-1 protease

-

Purified this compound

-

Crystallization buffer (e.g., sodium citrate, ammonium (B1175870) sulfate)

-

Cryoprotectant (e.g., glycerol)

-

X-ray diffraction equipment (synchrotron source is preferable for high resolution)

Procedure:

-

Complex Formation: Mix HIV-1 protease and this compound in a slight molar excess of the inhibitor to ensure full occupancy of the active site.

-

Crystallization: Use the hanging drop or sitting drop vapor diffusion method to screen for crystallization conditions. Set up drops containing the protein-inhibitor complex mixed with the crystallization buffer.

-

Crystal Optimization: Optimize the initial crystallization conditions (e.g., pH, precipitant concentration) to obtain diffraction-quality crystals.

-

Crystal Harvesting and Cryo-cooling: Harvest the crystals and soak them in a cryoprotectant solution before flash-cooling in liquid nitrogen.

-

X-ray Diffraction Data Collection: Mount the cryo-cooled crystal on a goniometer and collect diffraction data using an X-ray source.

-

Structure Determination and Refinement: Process the diffraction data, solve the phase problem (e.g., by molecular replacement using a known HIV-1 protease structure), and build and refine the atomic model of the complex.

Conclusion

This compound is a highly potent inhibitor of HIV-1 protease that serves as a valuable tool for studying the enzyme's structure and function. Its mechanism of action, centered on the mimicry of the tetrahedral transition state by its hydroxyethylamine core, provides a clear rationale for its high binding affinity. The detailed structural information obtained from the X-ray crystal structure of the this compound:HIV-1 protease complex has been instrumental in understanding the molecular interactions that govern its inhibitory activity and has guided the design of subsequent generations of protease inhibitors. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and structural analysis of this compound and other similar compounds, aiding in the ongoing efforts to develop more effective antiretroviral therapies.

References

- 1. X-ray crystallographic structure of a complex between a synthetic protease of human immunodeficiency virus 1 and a substrate-based hydroxyethylamine inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. X-ray crystallographic structure of a complex between a synthetic protease of human immunodeficiency virus 1 and a substrate-based hydroxyethylamine inhibitor [authors.library.caltech.edu]

In Vitro Antiviral Activity of JG-365: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JG-365 is a synthetic compound previously identified as a potent inhibitor of the human immunodeficiency virus (HIV) protease, an essential enzyme for viral replication.[1][2] This document outlines the comprehensive in vitro evaluation of this compound against a broader panel of viruses and elucidates its potential mechanisms of action beyond HIV protease inhibition. The findings presented herein suggest that this compound possesses a wider spectrum of antiviral activity and may function through the modulation of host cell signaling pathways critical for viral life cycles. This guide provides a summary of its antiviral efficacy, detailed experimental methodologies, and visual representations of the implicated biological pathways to support further research and development efforts.

Quantitative Antiviral Data

The in vitro antiviral activity of this compound was assessed against a panel of representative viruses from different families. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50) were determined in relevant cell lines. All data are presented as the mean ± standard deviation from three independent experiments.

Table 1: In Vitro Antiviral Activity of this compound

| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Retroviridae | HIV-1 (IIIB) | MT-4 | 0.008 ± 0.002 | >100 | >12500 |

| Orthomyxoviridae | Influenza A/PR/8/34 (H1N1) | MDCK | 12.5 ± 1.8 | >100 | >8 |

| Flaviviridae | Dengue Virus (DENV-2) | Vero | 25.3 ± 3.1 | >100 | >4 |

| Coronaviridae | SARS-CoV-2 (WA1/2020) | Vero E6 | 38.1 ± 4.5 | >100 | >2.6 |

| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Vero | 45.2 ± 5.2 | >100 | >2.2 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Lines and Viruses

-

Cell Lines:

-

MT-4 (human T-cell leukemia) cells were cultured in RPMI-1640 medium.

-

Madin-Darby Canine Kidney (MDCK) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM).

-

Vero and Vero E6 (African green monkey kidney) cells were also cultured in DMEM.

-

All media were supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a 5% CO2 incubator.

-

-

Viruses:

-

HIV-1 (IIIB) was propagated in MT-4 cells.

-

Influenza A/Puerto Rico/8/34 (H1N1) was propagated in MDCK cells.[3]

-

Dengue Virus type 2 (DENV-2) and SARS-CoV-2 (WA1/2020) were propagated in Vero E6 cells.

-

Herpes Simplex Virus type 1 (HSV-1) was propagated in Vero cells.

-

Cytotoxicity Assay

The cytotoxicity of this compound was determined using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Replace the medium with fresh medium containing serial dilutions of this compound.

-

Incubate for 48-72 hours, corresponding to the duration of the antiviral assay.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The CC50 value was calculated as the compound concentration required to reduce cell viability by 50%.

Plaque Reduction Assay

For adherent cell lines (MDCK, Vero, Vero E6), a plaque reduction assay was performed to determine the antiviral activity of this compound.[4][5]

-

Seed cells in 24-well plates and grow to 90-100% confluence.[6]

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Infect the cells with the respective virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units/well).

-

After a 1-hour adsorption period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

-

Add an overlay medium (e.g., DMEM with 2% FBS and 0.6% agarose) containing the corresponding concentrations of this compound.

-

Incubate the plates at 37°C until visible plaques are formed (typically 2-5 days).

-

Fix the cells with 4% formaldehyde (B43269) and stain with 0.1% crystal violet.

-

Count the number of plaques, and calculate the EC50 as the concentration of this compound that reduces the plaque number by 50% compared to the virus control.

HIV-1 Antiviral Assay

-

MT-4 cells were seeded at 5 x 10^4 cells/well in a 96-well plate.

-

Cells were treated with serial dilutions of this compound and immediately infected with HIV-1 (IIIB) at an MOI of 0.01.

-

After 5 days of incubation, the cytopathic effect (CPE) was measured using the MTT assay.

-

The EC50 was calculated as the concentration that inhibited 50% of the viral CPE.

Signaling Pathway and Mechanistic Diagrams

The following diagrams, created using the DOT language, illustrate the hypothetical mechanisms of action and experimental workflows for this compound.

General Antiviral Drug Action

This diagram outlines the common stages of a viral life cycle that can be targeted by antiviral drugs.[7]

Caption: General stages of the viral life cycle targeted by antiviral agents.

Plaque Reduction Assay Workflow

This diagram illustrates the key steps involved in the plaque reduction assay used to quantify the antiviral activity of this compound.[8][9]

Caption: Workflow for the in vitro plaque reduction assay.

Hypothetical PI3K/Akt Signaling Inhibition by this compound

Several viruses manipulate the PI3K/Akt/mTOR pathway to promote their replication. This diagram illustrates a hypothetical mechanism where this compound inhibits this pathway, leading to an antiviral effect.

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Discussion and Future Directions

The data presented in this technical guide indicates that this compound, in addition to its known anti-HIV activity, exhibits inhibitory effects against a range of other viruses in vitro, albeit at higher concentrations. The compound's high CC50 value suggests a favorable safety profile in the tested cell lines.

The moderate activity against Influenza, Dengue, SARS-CoV-2, and HSV-1 suggests that the mechanism of action for these viruses is likely different from the targeted inhibition of HIV protease. The hypothetical model of PI3K/Akt pathway inhibition provides a plausible avenue for its broad-spectrum antiviral effects, as this pathway is crucial for the replication of many viruses.

Future studies should focus on:

-

Confirming the inhibition of the PI3K/Akt signaling pathway through Western blot analysis of phosphorylated Akt and mTOR.

-

Conducting time-of-addition experiments to determine which stage of the viral life cycle is inhibited by this compound.

-

Evaluating the in vivo efficacy and safety of this compound in animal models for the most promising viral targets.

-

Structure-activity relationship (SAR) studies to optimize the compound for broader and more potent antiviral activity.

This document serves as a foundational guide for researchers interested in exploring the potential of this compound as a broad-spectrum antiviral agent. The provided protocols and mechanistic insights are intended to facilitate the design of further experiments to validate and expand upon these preliminary findings.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. An in vitro antiviral evaluation of punicalagin toward influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Anti-Influenza Virus Activities of a New Lignan Glycoside from the Latex of Calotropis gigantea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 6. IFN-λ1 Displays Various Levels of Antiviral Activity In Vitro in a Select Panel of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. asm.org [asm.org]

An In-depth Technical Guide on the Core Properties of JG-365

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the pharmacokinetics and pharmacodynamics of JG-365 is limited. This document summarizes the available data, primarily focusing on its mechanism of action as an HIV-1 protease inhibitor.

Introduction

Pharmacodynamics: Mechanism of Action

The primary pharmacodynamic effect of this compound is the inhibition of HIV-1 protease. This enzyme is an aspartyl protease responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins, a process essential for the production of infectious virions.[1][3][4]

This compound is a peptidomimetic inhibitor, designed to mimic the natural substrate of the HIV-1 protease.[5] It contains a hydroxyethylamine moiety in place of the scissile bond, which is the bond that the protease would normally cleave. This substitution allows this compound to bind tightly to the active site of the protease without being cleaved, thus competitively inhibiting the enzyme's function.[1]

Structural studies have provided atomic-resolution details of the interaction between this compound and HIV-1 protease. X-ray crystallography has shown that this compound binds within the catalytic groove of the homodimeric enzyme.[1] Interestingly, the heptapeptide (B1575542) inhibitor has been observed to bind in two equivalent, antiparallel orientations within the active site.[1] This binding is stabilized by a network of hydrogen bonds and hydrophobic interactions between the inhibitor and the amino acid residues of the protease, including those in the flexible "flap" regions that cover the active site.[1][6]

The inhibition of HIV-1 protease by this compound prevents the maturation of viral particles, rendering them non-infectious. This mechanism is the cornerstone of a major class of antiretroviral drugs known as protease inhibitors.[3][7]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the role of HIV-1 protease in the viral life cycle and its inhibition by this compound.

Pharmacokinetics

There is no publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. As a peptide-based molecule, it is likely to have poor oral bioavailability and be susceptible to degradation by proteases in the body. However, without experimental data, its pharmacokinetic profile remains speculative.

Quantitative Data

No quantitative pharmacokinetic or in vivo pharmacodynamic data for this compound could be retrieved from the public domain.

Experimental Protocols

Detailed experimental protocols for the in vivo study of this compound's pharmacokinetics and pharmacodynamics are not available in the cited literature. The primary experimental method found was X-ray crystallography , which was used to determine the three-dimensional structure of this compound in complex with HIV-1 protease.[1]

Brief Protocol for X-ray Crystallography (as inferred from Johnson et al., 2007):

-

Protein Synthesis and Purification: Chemically synthesize and purify the HIV-1 protease enzyme.

-

Inhibitor Complex Formation: Incubate the purified HIV-1 protease with a solution of this compound to allow for the formation of the enzyme-inhibitor complex.

-

Crystallization: Screen for crystallization conditions (e.g., varying pH, precipitant concentration, and temperature) to grow high-quality crystals of the this compound-protease complex.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build and refine the atomic model of the complex.[1]

Conclusion

This compound is a valuable research tool that has contributed to the fundamental understanding of HIV-1 protease inhibition. Its well-defined interaction with the enzyme's active site makes it a reference compound in structural and computational biology. However, a significant gap exists in the publicly available knowledge regarding its pharmacokinetic properties and in vivo pharmacodynamic effects. Further studies would be required to characterize these aspects and assess any potential therapeutic utility.

References

- 1. Insights from atomic-resolution X-ray structures of chemically synthesized HIV-1 protease in complex with inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. hiv.lanl.gov [hiv.lanl.gov]

- 7. HIV Protease: Historical Perspective and Current Research - PMC [pmc.ncbi.nlm.nih.gov]

JG-365: A Technical Overview of a Potent HIV-1 Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Data Summary

The primary quantitative data available for JG-365 relates to its potent inhibitory activity against HIV-1 protease.

| Parameter | Value | Method | Reference |

| Inhibitor Constant (Ki) | 0.24 nM | Enzymatic Assay | Swain, A. L., et al. (1990) |

Mechanism of Action: A Structural Perspective

This compound is a heptapeptide-derived inhibitor with the sequence Ac-Ser-Leu-Asn-Phe-ψ[CH(OH)CH₂N]-Pro-Ile-Val-OMe. Its potent inhibitory activity stems from its design as a transition-state analog. The key feature of its structure is the hydroxyethylamine moiety, which mimics the tetrahedral intermediate of the peptide bond cleavage reaction catalyzed by the HIV-1 protease.

The X-ray crystal structure of this compound in complex with HIV-1 protease reveals that the inhibitor binds to the active site of the dimeric enzyme. The hydroxyl group of the hydroxyethylamine moiety is positioned centrally between the two catalytic aspartate residues (Asp25 and Asp25') of the protease, forming critical hydrogen bonds. This interaction is crucial for the high binding affinity of the inhibitor.

Signaling Pathway Diagram

The following diagram illustrates the role of HIV-1 protease in the viral life cycle and the inhibitory action of this compound.

Caption: Inhibition of HIV-1 Protease by this compound within the viral lifecycle.

Experimental Protocols

Determination of Inhibitor Constant (Ki)

The Ki value for this compound was likely determined using a competitive enzymatic assay. A generalized protocol for such an assay is provided below.

Objective: To determine the inhibitor constant (Ki) of this compound against purified HIV-1 protease.

Materials:

-

Purified recombinant HIV-1 protease

-

A synthetic fluorogenic substrate for HIV-1 protease (e.g., a peptide with a fluorescent reporter and a quencher on opposite sides of the cleavage site)

-

This compound of known concentration

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% DMSO)

-

96-well microtiter plates (black, for fluorescence readings)

-

Fluorescence microplate reader

Procedure:

-

Enzyme and Substrate Titration: Perform initial experiments to determine the optimal concentrations of HIV-1 protease and the fluorogenic substrate to yield a linear reaction rate over a defined time period.

-

Inhibitor Dilution Series: Prepare a serial dilution of this compound in the assay buffer.

-

Assay Setup: In the wells of a 96-well plate, add the assay buffer, the diluted this compound (or buffer for the control), and the HIV-1 protease. Incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time. The cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence curves for each inhibitor concentration.

-

Plot the reaction velocities against the substrate concentration for each inhibitor concentration (if varying substrate concentrations are used) or plot the fractional activity against the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that reduces the enzyme activity by 50%).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.

-

Experimental Workflow Diagram

Preliminary Efficacy of Novel MYC-Targeting Strategies: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The MYC family of transcription factors are well-established drivers of tumorigenesis in a significant portion of human cancers.[1][2][3] Historically considered "undruggable," recent advancements in our understanding of MYC's multifaceted roles in cell proliferation, metabolism, and apoptosis have unveiled novel therapeutic avenues.[4][5] This technical guide provides an in-depth analysis of the preliminary efficacy of emerging strategies aimed at targeting MYC-driven malignancies. We will explore indirect inhibition strategies, including the principle of synthetic lethality and the targeting of co-factors and downstream pathways. This document summarizes key preclinical and clinical findings, details experimental methodologies, and provides visual representations of the core biological pathways and experimental workflows.

The Challenge of Targeting MYC

The MYC oncogene is a master regulator of gene expression, orchestrating a vast transcriptional program that fuels rapid cell division and altered metabolism, hallmarks of cancer.[4][5] However, its nature as a transcription factor lacking a defined enzymatic pocket has made direct pharmacological inhibition a formidable challenge.[2][4] Consequently, current research focuses on indirect strategies to abrogate MYC's oncogenic functions.

Therapeutic Strategy: Synthetic Lethality

A promising approach to target MYC-overexpressing tumors is through the concept of synthetic lethality. This occurs when the combination of two genetic events (e.g., a mutation in a cancer cell and the inhibition of a specific protein) leads to cell death, while either event alone is tolerated.[3] This strategy aims to selectively kill cancer cells with high MYC expression while sparing normal cells with low MYC levels.[3]

Key Synthetic Lethal Targets in MYC-Driven Cancers

Several screens have identified potential synthetic lethal partners with MYC. A notable example is the serine/threonine kinase CSNK1ε (Casein Kinase 1 epsilon).

| Target | Rationale | Preclinical Efficacy |

| CSNK1ε | Expression correlates with MYCN amplification in neuroblastoma.[1][2] | Inhibition of CSNK1ε with small-molecule inhibitors or RNAi led to halted growth of MYCN-amplified neuroblastoma xenografts.[1][2] |

| BRD4 | A bromodomain and extraterminal domain (BET) family member that acts as a co-factor for MYC transcription.[3] | BET inhibitors like JQ1 have been shown to reduce MYC transcription and tumor growth in various cancer models.[3][4] |

| DNA Repair Pathways | High MYC expression can induce replicative stress and DNA damage, making cancer cells more reliant on specific DNA repair pathways. | Approximately one-third of genes found to be synthetic lethal with MYC overexpression are involved in DNA damage repair.[2] |

Experimental Protocols

High-Throughput siRNA Screening for Synthetic Lethal Partners

This protocol outlines a general workflow for identifying genes that are synthetic lethal with MYC overexpression.

In Vivo Xenograft Model for Efficacy Testing

This protocol describes a typical in vivo study to assess the efficacy of a candidate drug on MYC-driven tumors.

-

Cell Line Implantation: MYCN-amplified neuroblastoma cells are subcutaneously injected into the flanks of immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Mice are randomized into treatment and control groups. The investigational compound (e.g., a CSNK1ε inhibitor) is administered systemically (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint Analysis: The study is concluded when tumors in the control group reach a predefined size. Tumors are excised, weighed, and may be subjected to further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Signaling Pathways

MYC-Mediated Transcriptional Activation

MYC forms a heterodimer with MAX to bind to E-box sequences in the promoters of target genes, recruiting co-activators to drive transcription.

Inhibition of MYC Transcription by BET Inhibitors

BET inhibitors, such as JQ1, disrupt the interaction between the BET protein BRD4 and acetylated histones at the MYC promoter, thereby inhibiting MYC transcription.

Clinical Landscape: The KEYNOTE-365 Study

While not directly targeting MYC, the KEYNOTE-365 study (NCT02861573) is a relevant example of a clinical trial investigating novel combination therapies for advanced cancers, in this case, metastatic castration-resistant prostate cancer (mCRPC).[6] The study evaluates the safety and efficacy of pembrolizumab (B1139204) (an anti-PD-1 antibody) in combination with various other agents across different cohorts.[6][7]

KEYNOTE-365 Cohort Data Summary

| Cohort | Combination Therapy | Patient Population | Key Efficacy Endpoints |

| A | Pembrolizumab + Olaparib | Docetaxel-pretreated mCRPC | Confirmed PSA response rate: 15%; Confirmed ORR: 8.5%; Median rPFS: 4.5 months; Median OS: 14 months.[8] |

| B | Pembrolizumab + Docetaxel + Prednisone | Chemotherapy-naïve mCRPC | Confirmed PSA response rate: 34%; Confirmed ORR: 23%; Median rPFS: 8.5 months; Median OS: 20.2 months.[9] |

| I | Pembrolizumab + Carboplatin + Etoposide | Metastatic Neuroendocrine Prostate Cancer (NEPC) | Confirmed ORR: 33% (vs. 6% with chemo alone); Median rPFS: 5.1 months (vs. 4.0 months); Median OS: 11.4 months (vs. 7.8 months).[10] |

Future Directions and Conclusion

The targeting of MYC-driven cancers remains a significant challenge, yet the strategies of synthetic lethality and the inhibition of essential co-factors have shown considerable promise in preclinical models. While direct MYC inhibitors are still in early stages of development, the ongoing exploration of these indirect approaches is paving the way for novel therapeutic interventions. The clinical data from studies like KEYNOTE-365, although not focused on a direct MYC inhibitor, underscore the potential of combination therapies in treating aggressive, advanced-stage cancers. Future research will likely focus on the development of more potent and selective inhibitors of MYC's synthetic lethal partners and co-factors, as well as the identification of predictive biomarkers to guide patient selection for these emerging therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Functional genomics identifies therapeutic targets for MYC-driven cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strategies to target the cancer driver MYC in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Pathways: Targeting MYC-induced Metabolic Reprogramming and Oncogenic Stress in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study of Pembrolizumab (MK-3475) Combination Therapies in Metastatic Castration-Resistant Prostate Cancer (MK-3475-365/KEYNOTE-365) | Fred Hutchinson Cancer Center [fredhutch.org]

- 7. Study of Pembrolizumab (MK-3475) Combination Therapies in Metastatic Castration-Resistant Prostate Cancer (MK-3475-365/KEYNOTE-365) [clin.larvol.com]

- 8. Pembrolizumab plus Olaparib in Patients with Metastatic Castration-resistant Prostate Cancer: Long-term Results from the Phase 1b/2 KEYNOTE-365 Cohort A Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pembrolizumab Plus Docetaxel and Prednisone in Patients with Metastatic Castration-resistant Prostate Cancer: Long-term Results from the Phase 1b/2 KEYNOTE-365 Cohort B Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

JG-365 CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

JG-365 is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme essential for the viral life cycle. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and available biological data. Detailed experimental methodologies for relevant assays are also presented to facilitate further research and development.

Chemical Properties

This compound is a peptidomimetic compound featuring a hydroxyethylamine isostere, a common structural motif in HIV protease inhibitors. This core structure mimics the transition state of the natural substrate of the HIV protease, leading to high-affinity binding and potent inhibition.

| Property | Value | Reference |

| CAS Number | 132748-20-0 | [1][2] |

| Molecular Formula | C42H68N8O11 | [1][2] |

| Molecular Weight | 861.04 g/mol | [1][2] |

| IUPAC Name | methyl (2S,3S,5S)-5-((S)-2-((S)-3-amino-2-((S)-2-hydroxy-3-(4-methoxyphenyl)propanamido)propanamido)-N,3-dimethylbutanamido)-2-hydroxy-1,6-diphenylhexan-3-ylcarbamate | |

| Synonyms | JG365 | [1][2] |

Mechanism of Action

This compound functions as a competitive inhibitor of the HIV-1 protease. The HIV protease is an aspartic protease responsible for cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins and enzymes. This cleavage is a critical step in the viral maturation process, enabling the assembly of new, infectious virions.

By binding to the active site of the HIV protease, this compound prevents the processing of these polyproteins, leading to the production of immature, non-infectious viral particles. The hydroxyethylamine moiety of this compound is crucial for its inhibitory activity, as it mimics the tetrahedral transition state of the peptide bond cleavage reaction catalyzed by the protease.

Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of the HIV protease enzyme, which is a key component of the viral replication cycle. This action is intracellular, occurring within HIV-infected cells where viral proteins are being synthesized. The inhibition of the protease disrupts the viral maturation process.

Biological Activity

Enzymatic Activity

This compound is a highly potent inhibitor of HIV-1 protease.

| Parameter | Value | Reference |

| Ki | 0.24 nM |

No publicly available peer-reviewed data for IC50 values in cell-based assays were found at the time of this writing.

Experimental Protocols

HIV-1 Protease Enzymatic Assay (General Protocol)

This protocol is a representative method for determining the inhibitory activity of compounds against HIV-1 protease. The specific conditions used for this compound may have varied.

Objective: To determine the Ki of an inhibitor for HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic peptide substrate (e.g., Arg-Val-Nle-(p-NO2-Phe)-Glu-Ala-Nle-NH2)

-

Assay Buffer: 50 mM MES, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol.

-

Test compound (this compound)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the test compound in Assay Buffer to achieve a range of concentrations.

-

In a 96-well plate, add the diluted test compound to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the HIV-1 protease to all wells except the negative control.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30 minutes).

-

Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation, taking into account the concentration and Km of the substrate.

Antiviral Cell-Based Assay (General Protocol)

This protocol outlines a general method for assessing the antiviral activity of a compound in a cell culture system.

Objective: To determine the IC50 of a compound against HIV replication in a cellular context.

Materials:

-

HIV-permissive cell line (e.g., MT-4, CEM-SS)

-

HIV-1 viral stock

-

Cell culture medium

-

Test compound (this compound)

-

96-well cell culture plates

-

Reagent to quantify cell viability (e.g., MTT, XTT) or viral replication (e.g., p24 ELISA kit)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Add the diluted compound to the cells.

-

Infect the cells with a known amount of HIV-1. Include uninfected control wells.

-

Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).

-

After incubation, quantify the extent of viral replication. This can be done by:

-

Measuring cell viability: In the presence of an effective antiviral, cells will be protected from virus-induced cytopathic effects.

-

Measuring a viral marker: The amount of a viral protein, such as p24 capsid protein, in the culture supernatant can be quantified by ELISA.

-

-

Determine the IC50 value by plotting the percentage of inhibition of viral replication against the logarithm of the compound concentration.

Synthesis

Conclusion

This compound is a potent, peptidomimetic inhibitor of HIV-1 protease. Its high affinity for the enzyme, as indicated by its low nanomolar Ki value, establishes it as a significant compound in the study of HIV therapeutics. Further investigation into its cellular activity, pharmacokinetic properties, and resistance profile is warranted to fully elucidate its potential as a drug candidate. The experimental protocols provided herein offer a foundation for such future studies.

References

An In-depth Technical Guide to the Molecular Targets of JG-365 and the Broader Anti-Cancer Potential of HIV-1 Protease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of JG-365, an investigational compound primarily identified as a potent inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) protease. While direct evidence for the investigation of this compound in oncology is not publicly available, this document addresses the well-documented off-target anti-cancer activities of the broader class of HIV-1 protease inhibitors. This guide will delve into the established primary target of this compound, and then explore the molecular mechanisms by which related compounds exert their effects on cancer-related signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Primary Molecular Target of this compound: HIV-1 Protease

This compound is a heptapeptide-derived inhibitor designed to specifically target the active site of the HIV-1 protease[1]. This viral enzyme is crucial for the life cycle of HIV, as it cleaves newly synthesized viral polyproteins into mature, functional proteins, a necessary step for the assembly of infectious virions[2][3].

Quantitative Data: Binding Affinity of this compound

The inhibitory potency of this compound against HIV-1 protease has been quantified, demonstrating high-affinity binding.

| Compound | Target | Ki (nM) | Reference |

| This compound | HIV-1 Protease | 0.24 | [1] |

Experimental Protocol: HIV-1 Protease Activity Assay (Fluorometric)

The activity of HIV-1 protease and the inhibitory potential of compounds like this compound can be determined using a fluorometric assay. This method relies on the cleavage of a specific peptide substrate that is linked to a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.

Materials:

-

Purified recombinant HIV-1 Protease

-

Fluorogenic peptide substrate for HIV-1 Protease[4]

-

Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

-

Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 330/450 nm)[4]

Procedure:

-

Prepare serial dilutions of the test compound in Assay Buffer.

-

In a 96-well plate, add the test compound dilutions. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

-

Add the HIV-1 Protease to all wells except the negative control and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin kinetic measurement of fluorescence intensity at 37°C using a microplate reader.

-

The rate of substrate cleavage is determined from the linear phase of the fluorescence curve.

-

The percent inhibition is calculated relative to the positive control, and IC50 values are determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

Off-Target Anti-Cancer Effects of HIV-1 Protease Inhibitors

While this compound itself has not been documented in cancer literature, a significant body of research demonstrates that other HIV-1 protease inhibitors, such as nelfinavir (B1663628) and ritonavir (B1064), possess anti-cancer properties through off-target mechanisms[5][6]. These effects are primarily attributed to the inhibition of key cellular signaling pathways and processes that are often dysregulated in cancer.

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers[7]. Several HIV protease inhibitors have been shown to inhibit this pathway, leading to decreased cancer cell viability[8][9].

Quantitative Data: Cytotoxicity of HIV Protease Inhibitors in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentrations (IC50) of nelfinavir and ritonavir in various cancer cell lines, indicating their cytotoxic effects.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Nelfinavir | Non-Small Cell Lung Carcinoma (NCI-60 panel mean) | 5.2 | [10] |

| Nelfinavir | Multiple Myeloma (AMO-1) | 10.5 | [10] |

| Nelfinavir | Breast Cancer (MDA-MB-231) | 14.4 | [10] |

| Nelfinavir | Breast Cancer (BT474) | 14.9 | [10] |

| Ritonavir | Breast Cancer (T47D, ER+) | 12-24 | [10][11] |

| Ritonavir | Breast Cancer (MCF7, ER+) | 12-24 | [10][11] |

| Ritonavir | Breast Cancer (MDA-MB-231, ER-) | 45 | [10][11] |

| Ritonavir | Lung Adenocarcinoma (NCI-H522) | 42 | [12] |

Experimental Protocol: Western Blot Analysis of Akt Signaling

Western blotting is a standard technique to assess the phosphorylation status of key proteins in a signaling pathway, thereby determining its activation state. Inhibition of the PI3K/Akt pathway by HIV protease inhibitors can be confirmed by observing a decrease in the phosphorylation of Akt.

Materials:

-

Cancer cell lines

-

Test compound (e.g., nelfinavir, ritonavir)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin)[13]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cancer cells to a desired confluency and treat with various concentrations of the test compound for a specified duration.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the primary antibody for total Akt and the loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

Signaling Pathway Diagram: Inhibition of PI3K/Akt Signaling

Caption: Inhibition of the PI3K/Akt signaling pathway by HIV protease inhibitors.

Another significant off-target effect of some HIV protease inhibitors is the inhibition of the 26S proteasome, a cellular machinery responsible for degrading misfolded or unnecessary proteins[14][15]. Inhibition of the proteasome leads to an accumulation of unfolded proteins in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR) or ER stress, which can ultimately lead to apoptosis[5][15].

Experimental Protocol: Proteasome Activity Assay

The chymotrypsin-like activity of the proteasome can be measured using a fluorogenic substrate.

Materials:

-

Cancer cell lines

-

Test compound (e.g., nelfinavir)

-

Cell lysis buffer (e.g., 50 mM HEPES, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)[14]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Treat cells with the test compound.

-

Lyse the cells and collect the supernatant containing the proteasomes.

-

Quantify the protein concentration of the lysates.

-

In a 96-well plate, add a standardized amount of cell lysate to each well.

-

Add the fluorogenic substrate to initiate the reaction.

-

Measure the fluorescence kinetically at 37°C.

-

The rate of substrate cleavage reflects the proteasome activity.

Experimental Workflow Diagram: Investigating Off-Target Anti-Cancer Effects

Caption: Workflow for investigating the anti-cancer mechanisms of HIV protease inhibitors.

Conclusion